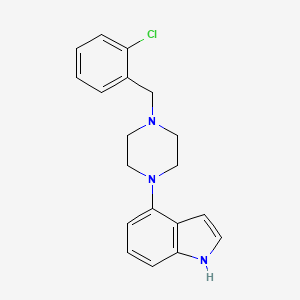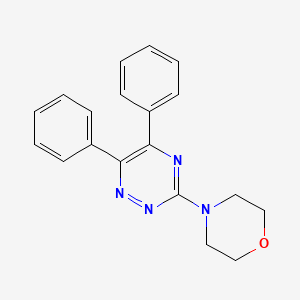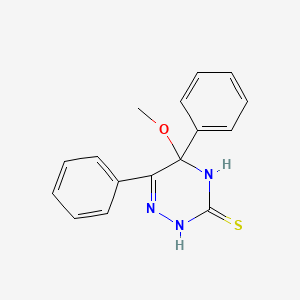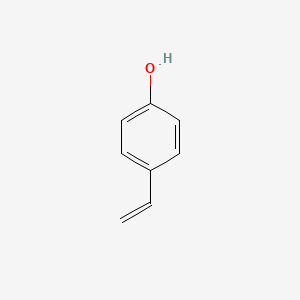![molecular formula C15H20FNO B1222649 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B1222649.png)
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one is an aromatic ketone known for its unique structural properties. It contains a fluorophenyl group and an azepanyl ring, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and azepane.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and azepanyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one can be compared with other similar compounds, such as:
1-[4-(1-Azepanyl)-3-chlorophenyl]-1-propanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[4-(1-Azepanyl)-3-bromophenyl]-1-propanone:
1-[4-(1-Azepanyl)-3-iodophenyl]-1-propanone: The iodine atom may enhance the compound’s ability to participate in certain types of chemical reactions.
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and an azepanyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20FNO |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C15H20FNO/c1-2-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
FWEPWVLEYFZGBQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)
![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)
![2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1222578.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)

![6H-benzo[c]chromen-6-one](/img/structure/B1222585.png)





